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molecular formula C9H18O2 B154476 1,1-Diethoxy-3-methyl-2-butene CAS No. 1740-74-5

1,1-Diethoxy-3-methyl-2-butene

Cat. No. B154476
M. Wt: 158.24 g/mol
InChI Key: SFUKGEREDDIOED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05502220

Procedure details

Under an argon atmosphere, a 250-mL, round-bottomed flask equipped with a stir bar was charged with abs. ethanol (52 mL, 892 mmol, 5.0 eq). The flask was cooled to 4° C. (internal) in an ice bath. Triethyl orthoformate (29.7 mL, 178 mmol, 1.0 eq) was added followed by 3-methyl-2-butenal (17.2 mL, 178 mmol, 1.0 eq). The resulting clear, colorless solution was further cooled to 2° C. (internal). Potassium hydrogen sulfate (1.277 g, 9.38 mmol, 0.05 eq) was then added in one portion, resulting in an immediate exotherm to 10° C. The heterogeneous mixture was allowed to warm to 21° C. (internal) over 45 minutes (within 20 minutes, the mixture became slightly cloudy) and then stirred for an additional 15 minutes. The reaction mixture was then filtered and the remaining solid rinsed with abs. ethanol (5 mL). To the resulting clear, colorless solution was added anhydrous potassium carbonate (2.615 g, 18.92 mmol). The mixture was stirred for one hour before filtering off the potassium carbonate. The solid was rinsed with abs. ethanol (5 mL) and the filtrate was vacuum distilled (172 mm Hg) through a Vigereux column (13.5 cm) to produce 24.14 g (85% yield) of the title compound (boiling point 115°-119° C.).
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
29.7 mL
Type
reactant
Reaction Step Two
Quantity
17.2 mL
Type
reactant
Reaction Step Three
Quantity
2.615 g
Type
reactant
Reaction Step Four
Quantity
1.277 g
Type
catalyst
Reaction Step Five
Yield
85%

Identifiers

REACTION_CXSMILES
C(O)C.[CH:4]([O:11][CH2:12][CH3:13])([O:8][CH2:9][CH3:10])OCC.[CH3:14][C:15]([CH3:19])=[CH:16]C=O.C(=O)([O-])[O-].[K+].[K+]>S([O-])(O)(=O)=O.[K+]>[CH2:12]([O:11][CH:4]([O:8][CH2:9][CH3:10])[CH:14]=[C:15]([CH3:19])[CH3:16])[CH3:13] |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
52 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
29.7 mL
Type
reactant
Smiles
C(OCC)(OCC)OCC
Step Three
Name
Quantity
17.2 mL
Type
reactant
Smiles
CC(=CC=O)C
Step Four
Name
Quantity
2.615 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Five
Name
Quantity
1.277 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
4 °C
Stirring
Type
CUSTOM
Details
then stirred for an additional 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Under an argon atmosphere, a 250-mL, round-bottomed flask equipped with a stir bar
ADDITION
Type
ADDITION
Details
was charged with abs
TEMPERATURE
Type
TEMPERATURE
Details
The resulting clear, colorless solution was further cooled to 2° C. (internal)
CUSTOM
Type
CUSTOM
Details
resulting in an immediate exotherm to 10° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 21° C. (internal) over 45 minutes (within 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
WASH
Type
WASH
Details
the remaining solid rinsed with abs
STIRRING
Type
STIRRING
Details
The mixture was stirred for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
before filtering off the potassium carbonate
WASH
Type
WASH
Details
The solid was rinsed with abs
DISTILLATION
Type
DISTILLATION
Details
distilled (172 mm Hg) through a Vigereux column (13.5 cm)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(C=C(C)C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 24.14 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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